molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

Cat. No.: B2375751
CAS No.: 261354-87-4
M. Wt: 290.363
InChI Key: DOPBCOWVHMRKRL-LBPRGKRZSA-N
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Description

Its unique structure and properties make it a subject of interest in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
  • Benzyl N-[(1S)-1-{[(1S)-1-carbamoylethyl]carbamoyl}ethyl]carbamate

Comparison: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is unique due to its specific cyclopentylcarbamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBCOWVHMRKRL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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